![molecular formula C23H18N2O3S2 B2389620 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896339-59-6](/img/structure/B2389620.png)

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

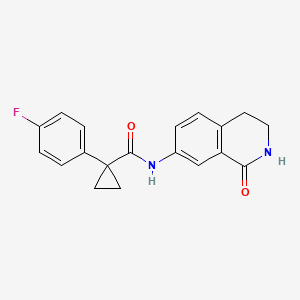

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, commonly known as BPTM, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. BPTM is a thiazole-based compound that has been shown to exhibit potent inhibitory activity against several enzymes and biological pathways.

作用機序

Target of Action

Similar compounds have been found to targetCarbonic Anhydrase 2 .

Mode of Action

It’s known that similar compounds have antibacterial activity, and their mode of action involves interaction with their targets leading to changes in bacterial cells .

Biochemical Pathways

Similar compounds have been found to have antibacterial activity, affecting both gram-negative and gram-positive bacteria .

Pharmacokinetics

Similar compounds have been found to have low mic (minimum inhibitory concentration) against certain bacterial strains , which suggests good bioavailability.

Result of Action

Similar compounds have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human RBCs .

Action Environment

It’s known that the antibacterial activity of similar compounds can be influenced by the presence of other agents, such as cell-penetrating peptides .

実験室実験の利点と制限

BPTM has several advantages as a tool compound for scientific research. It exhibits potent inhibitory activity against several enzymes and biological pathways, making it a valuable tool for studying their functions. BPTM is also relatively easy to synthesize and purify, making it accessible to researchers. However, BPTM also has some limitations. It is a small molecule inhibitor, which may limit its specificity and selectivity towards its target enzymes. Furthermore, the inhibitory activity of BPTM may be affected by factors such as pH and temperature, which may limit its use in certain experimental conditions.

将来の方向性

There are several future directions for the study of BPTM. One direction is to further investigate its potential applications in cancer therapy. BPTM has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells, and further studies could explore its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its potential applications in neurodegenerative diseases. BPTM has been shown to have neuroprotective effects by inhibiting the activity of PTPs, and further studies could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Finally, further studies could investigate the structure-activity relationship of BPTM and its analogs, which could lead to the development of more potent and selective inhibitors.

合成法

BPTM can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-(methylsulfonyl)benzoyl chloride with 4-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-biphenylboronic acid in the presence of a palladium catalyst to yield the final product, BPTM. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.

科学的研究の応用

BPTM has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against several enzymes and biological pathways, including protein tyrosine phosphatases (PTPs), histone deacetylases (HDACs), and the Wnt/β-catenin signaling pathway. BPTM has also been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, BPTM has been shown to have neuroprotective effects by inhibiting the activity of PTPs, which are known to play a role in neurodegenerative diseases.

特性

IUPAC Name |

4-methylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3S2/c1-30(27,28)20-13-11-19(12-14-20)22(26)25-23-24-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15H,1H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMLAEJECQBIGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2389539.png)

![3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2389542.png)

![2-chloro-N-cyclopentyl-N-[2-(4-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2389544.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2389546.png)

![3-(6-chloropyridazin-3-yl)-1-{[3-(trifluoromethyl)phenyl]carbonyl}-1H-indole; acetonitrile](/img/structure/B2389550.png)